molecular formula C23H20N4O5S B11642175 Dimethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)terephthalate

Dimethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)terephthalate

Cat. No.: B11642175
M. Wt: 464.5 g/mol
InChI Key: OLBQJUXOYQTUCP-UHFFFAOYSA-N
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Description

Dimethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)terephthalate is a complex organic compound that belongs to the class of triazoloquinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound, which includes a triazoloquinoline moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of Dimethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)terephthalate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazoloquinoline core: This can be achieved through the cyclocondensation of an appropriate aminoquinoline with a triazole derivative.

    Thioacetylation: The triazoloquinoline intermediate is then reacted with a thioacetylating agent to introduce the thioacetyl group.

    Coupling with terephthalate: Finally, the thioacetylated triazoloquinoline is coupled with dimethyl terephthalate under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Dimethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)terephthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thioacetyl group to a thiol or thioether.

Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dimethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)terephthalate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancers.

    Industry: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Dimethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)terephthalate involves its interaction with specific molecular targets and pathways. The triazoloquinoline moiety is known to interact with enzymes and receptors in biological systems, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Dimethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)terephthalate can be compared with other similar compounds, such as:

    Triazoloquinoline derivatives: These compounds share the triazoloquinoline core and may have similar biological activities.

    Thioacetylated compounds: Compounds with thioacetyl groups may exhibit similar reactivity and biological properties.

    Terephthalate derivatives: These compounds share the terephthalate moiety and may have similar chemical properties.

The uniqueness of this compound lies in its specific combination of these structural features, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C23H20N4O5S

Molecular Weight

464.5 g/mol

IUPAC Name

dimethyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C23H20N4O5S/c1-13-10-19-25-26-23(27(19)18-7-5-4-6-15(13)18)33-12-20(28)24-17-11-14(21(29)31-2)8-9-16(17)22(30)32-3/h4-11H,12H2,1-3H3,(H,24,28)

InChI Key

OLBQJUXOYQTUCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=C(C=CC(=C4)C(=O)OC)C(=O)OC

Origin of Product

United States

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